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Compound Name: DA-1241

Cat. No.: B15605608

A deep dive into the clinical trial data of GPR119 agonists reveals a landscape of varied
outcomes, with the novel agonist DA-1241 demonstrating a promising profile for the treatment
of metabolic dysfunction-associated steatohepatitis (MASH). This guide provides a comparative
meta-analysis of clinical trial data for DA-1241 and other notable GPR119 agonists, offering
researchers, scientists, and drug development professionals a comprehensive overview of their
performance, supported by experimental data.

G protein-coupled receptor 119 (GPR119) has been a target of interest for metabolic diseases
due to its role in glucose homeostasis and incretin hormone secretion.[1][2] Agonism of
GPR119 is expected to stimulate insulin secretion and the release of glucagon-like peptide-1
(GLP-1), offering a dual mechanism for managing type 2 diabetes and potentially other
metabolic disorders.[1][2] While numerous GPR119 agonists have entered clinical
development, many have been discontinued due to a lack of robust efficacy.[1][3] This
comparative guide focuses on the clinical data of DA-1241, a novel GPR119 agonist, in the
context of other key players in this class, including MBX-2982, DS-8500a, and AR231453.

Comparative Clinical Efficacy of GPR119 Agonists

The clinical development of GPR119 agonists has seen mixed results. While preclinical studies
have often shown promise, this has not always translated to significant efficacy in human trials.
[1] DA-1241, however, has recently shown positive results in a Phase 2a trial for MASH, a
condition for which there are currently no FDA-approved therapies.[4]
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DA-1241: Promising Results in MASH

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial evaluated the
efficacy and safety of DA-1241 in patients with presumed MASH.[5][6] The trial consisted of
two parts: Part 1 assessed DA-1241 as a monotherapy, while Part 2 investigated its efficacy in
combination with sitagliptin, a DPP-4 inhibitor.[5]

Key findings from the 16-week treatment period include:

o Liver Enzymes: DA-1241 (100mg) demonstrated a statistically significant reduction in
alanine transaminase (ALT) levels at weeks 4 and 8, with a near statistically significant
reduction at week 16.[5][6] Similar trends were observed for aspartate aminotransferase
(AST) and gamma-glutamyl transferase (GGT).[5]

 Liver Fat and Fibrosis: Significant improvements in the controlled attenuation parameter
(CAP) score, a measure of liver fat, were seen with DA-1241 100mg.[5][6] When combined
with sitagliptin, DA-1241 100mg also showed a statistically significant reduction in the FAST
score, a non-invasive measure of fibrosis and inflammation.[5]

o Glycemic Control: DA-1241 led to statistically significant reductions in hemoglobin Alc
(HbAZ1c).[5][7]

 Inflammatory Biomarkers: Preclinical data suggests DA-1241 has a positive effect on

reducing liver inflammation.[4][8]

Other GPR119 Agonists in Clinical Development

A number of other GPR119 agonists have been evaluated in clinical trials, primarily for type 2

diabetes.

e MBX-2982: Phase 1 clinical trials of MBX-2982, a potent and selective GPR119 agonist,
showed positive results in subjects with pre-diabetes.[9] It demonstrated dose-dependent
reductions in glucose and increases in GLP-1 following a mixed meal.[10] In a multiple
ascending dose study, MBX-2982 significantly reduced glucose excursions following a mixed
meal and an oral glucose challenge.[9] However, its development appears to have stalled.
[11]
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e DS-8500a: This GPR119 agonist showed dose-dependent lowering of HbAlc in a 12-week,
randomized, double-blind, placebo-controlled study in Japanese patients with type 2
diabetes.[12][13] At 50mg and 75mg doses, DS-8500a also significantly lowered fasting
plasma glucose (FPG) and postprandial glucose.[12] Furthermore, it demonstrated favorable
changes in lipid profiles, reducing total cholesterol, LDL-cholesterol, and triglycerides, while
increasing HDL-cholesterol.[12][13] Despite these positive findings, the development of DS-
8500a was discontinued.[1]

o AR231453: While AR231453 is a well-characterized GPR119 agonist in preclinical studies,
detailed clinical trial data in humans is less readily available in the public domain.[14][15][16]
Preclinical studies have shown its ability to stimulate (3-cell replication and improve islet graft
function in diabetic mice.[17] Early clinical trials were initiated, but like many others in its
class, it did not progress to later stages.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of DA-1241,
MBX-2982, and DS-8500a.

Table 1. DA-1241 Phase 2a MASH Trial Results (16 Weeks)
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DA-1241
. DA-1241 DA-1241 100mg + p-value (vs.
Endpoint ] o Placebo
50mg 100mg Sitagliptin Placebo)
100mg
ALT
Normalization  10.500 - - - 0.0487[6]
(Odds Ratio)
ALT Near
Reduction significant
- _ - - 0.0506[6]
(U/L) at Week reduction[5]
16 [6]
0.0308
CAP Score Significant[5] Significant[5] (100mg) /
Improvement [6] [6] 0.0452
(combo)[6]
FAST Score Significant[5]
_ ] _ - 0.0416[6]
Reduction [6]
HbAlc o o Statistically
) - Significant[5] Significant[7] - o
Reduction Significant[5]
Table 2: MBX-2982 Phase 1 Trial Results in Pre-diabetics
Endpoint MBX-2982 (25-600mg) Placebo

Glucose Excursion Reduction

) 34% to 51% reduction[9] -
(Mixed Meal)

Glucose Excursion Reduction Similar decreases to mixed

(Oral Glucose Challenge) meal[9]

Table 3: DS-8500a Phase 2b Trial Results in Type 2 Diabetes (12 Weeks)
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. DS-8500a DS-8500a DS-8500a p-value (vs.
Endpoint Placebo
25mg 50mg 75mg Placebo)
0.0173
(25mg) /
Change in 0.0001
-0.23%[12] -0.37%[12] -0.44%[12]
HbAlc from - (50mg) /
: [13] [13] [13]
Baseline <0.0001
(75mg)[12]
[13]
Fasting
Plasma Significant Significant
Glucose Reduction[12] Reduction[12]
(FPG)
2-hour
Postprandial Significant Significant
Glucose (2hr- Reduction[12] Reduction[12]
PPG)
Significant Significant
Total ] )
- Reduction[12] Reduction[12] - -
Cholesterol
[13] [13]
Significant Significant
LDL- . .
- Reduction[12] Reduction[12] - -
Cholesterol
[13] [13]
Significant Significant
Triglycerides - Reduction[12] Reduction[12] - -
[13] [13]
Significant Significant
HDL-
- Increase[12] Increase[12] - -
Cholesterol
[13] [13]

Experimental Protocols

A general overview of the experimental protocols for the key clinical trials is provided below.
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DA-1241 Phase 2a MASH Trial

o Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled trial.[4]
Participants: 109 subjects with presumed MASH.

Intervention:

o Part 1. DA-1241 (50mg or 100mg) or placebo, once daily.[18]

o Part 2: DA-1241 (100mg) in combination with sitagliptin (100mg) or placebo, once daily.
[18]

Primary Endpoint: Change in ALT levels from baseline to 16 weeks.

Secondary Endpoints: Changes in other liver enzymes (AST, GGT), CAP score, FAST score,
and HbA1c.[5][6]

DS-8500a Phase 2b Type 2 Diabetes Trial

o Study Design: A 12-week, randomized, double-blind, parallel-group comparison study.[12]
[13]

Participants: Japanese patients with type 2 diabetes and HbAlc between = 7.0% and <
10.0%.[12][13]

Intervention: Placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg, once daily for 12
weeks.[12][13]

Primary Efficacy Endpoint: Change in HbAlc from baseline to week 12.[12][13]

Secondary Endpoints: Changes in fasting plasma glucose (FPG), glucose AUC during a
meal tolerance test, 2-hour postprandial glucose (2hr-PPG), and lipid parameters.[12][13]

Signaling Pathways and Experimental Workflows
GPR119 Signaling Pathway
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Activation of GPR119 by an agonist initiates a signaling cascade that leads to the release of

insulin and incretin hormones. The diagram below illustrates this pathway.

Pancreatic B-cell / Intestinal L-cell

mmmmmm

GPR119 Agonist) _inds to , (ORSRRURRIIEEER  Aciiates
(e.g., DA 12A1)

Adenylyl Cyclas

Bloodstream

Click to download full resolution via product page

Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a Phase 2 clinical trial of a GPR119

agonist.
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Caption: Generalized workflow for a Phase 2 clinical trial of a GPR119 agonist.
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Comparative Overview of GPR119 Agonists

This diagram provides a logical relationship overview of the GPR119 agonists discussed.

GPR119 Agonists

Invegtigational Agents

MBX-2982 DS-8500a AR231453

evelopment Status \ Primmgcat \on

Type 2 Diabetes

Active (Phase 2) Stalled/Discontinued

Click to download full resolution via product page

Caption: Comparative overview of the development status and primary indication of key
GPR119 agonists.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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